molecular formula C24H21N3O5S B2593171 Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-74-1

Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2593171
CAS No.: 851951-74-1
M. Wt: 463.51
InChI Key: LBUZVZYXAVHZHA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted at position 3 with a 4-methoxyphenyl group, at position 5 with a 2-methylbenzamido moiety, and at position 1 with an ethyl carboxylate ester. The ethyl carboxylate ester enhances solubility and serves as a common pharmacophore in drug design.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-[(2-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-4-32-24(30)20-18-13-33-22(25-21(28)17-8-6-5-7-14(17)2)19(18)23(29)27(26-20)15-9-11-16(31-3)12-10-15/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUZVZYXAVHZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps:

  • Formation of the Thieno[3,4-d]pyridazine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of a thienyl hydrazine with a diketone to form the thieno[3,4-d]pyridazine ring.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thieno[3,4-d]pyridazine intermediate reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Amidation Reaction: : The introduction of the methylbenzamido group is typically achieved through an amidation reaction. This involves the reaction of the intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Key Functional Groups
Target Compound Thieno[3,4-d]pyridazine 4-Methoxyphenyl 2-Methylbenzamido Ethyl carboxylate, amide
Ethyl 5-{[(4-methoxyphenyl)acetyl]amino}-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 4-Trifluoromethylphenyl (4-Methoxyphenyl)acetamido Ethyl carboxylate, acetamide
Compound 66: Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 4-Chlorophenyl Methylamino Ethyl carboxylate, amine
Compound 67: Ethyl 5-amino-7-chloro-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 4-Chlorophenyl Amino, 7-chloro Ethyl carboxylate, halide

Key Observations:

In contrast, 4-chlorophenyl (Compound 66) and 4-trifluoromethylphenyl () are electron-withdrawing, which may improve metabolic stability but reduce polar interactions .

Position 5 Substituents: The 2-methylbenzamido group in the target compound introduces steric bulk and hydrogen-bonding capacity, likely influencing selectivity for protein targets (e.g., tau aggregation) .

Functional Groups :

  • Ethyl carboxylate esters are conserved across analogs, suggesting a role in solubility or prodrug activation.
  • Amide vs. amine substituents at position 5 modulate electronic properties and hydrogen-bonding networks.

Key Findings:

  • Tau Aggregation Inhibition: Chlorophenyl-substituted analogs (Compounds 66–68) demonstrate nanomolar to micromolar IC50 values, with halogenation improving potency . The target compound’s 2-methylbenzamido group may similarly disrupt protein-protein interactions.
  • Adenosine Receptor Modulation: Thiophene derivatives () enhance A1 receptor binding via allosteric mechanisms.

Key Observations:

  • Multi-component reactions (MCRs) and Biginelli protocols are widely used for thieno-pyridazine derivatives, offering modularity but moderate yields .
  • Halogenation (e.g., NCS in Compound 67) and alkylation (Compound 66) are critical for introducing pharmacologically active substituents .

Biological Activity

Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a thieno[3,4-d]pyridazine core, suggests various pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 354.41 g/mol

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects. Key findings include:

  • Antimicrobial Activity : Research indicates that derivatives of thieno[3,4-d]pyridazine compounds exhibit significant antimicrobial properties against a range of pathogens. This includes effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Anticancer Properties : Several studies have reported that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. This compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

The mechanism of action for this compound involves its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors that regulate growth and apoptosis, leading to altered signaling pathways.
  • DNA Interaction : Potential binding to DNA or RNA can disrupt normal cellular functions.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of this compound:

StudyFindings
Study on Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics.
Anticancer ResearchDemonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent cytotoxicity.
Mechanistic StudyIdentified the induction of apoptosis via caspase activation pathways in treated cancer cells.

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